REACTION_CXSMILES
|
[NH3:1].[Cl:2][C:3]1[C:8]([NH2:9])=[C:7](Cl)[N:6]=[CH:5][N:4]=1>CO>[Cl:2][C:3]1[N:4]=[CH:5][N:6]=[C:7]([NH2:1])[C:8]=1[NH2:9]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1N)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was cooled to rt
|
Type
|
WAIT
|
Details
|
to stand for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The colorless crystalline material that resulted
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ice cold MeOH (10 mL)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NC=N1)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |